
E7766 (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E7766 (disodium) is a novel macrocycle-bridged stimulator of interferon genes (STING) agonist. It has shown potent pan-genotypic activity and is being explored as a potential immunotherapy for solid cancers and Bacillus Calmette-Guerin (BCG) unresponsive non-muscle invasive bladder cancer .
Métodos De Preparación
E7766 (disodium) was designed and synthesized to optimize the potency of binding to dimerized STING proteins of different genetic isoforms. The compound was extensively characterized in various biochemical, molecular, and cellular studies.
Análisis De Reacciones Químicas
E7766 (disodium) undergoes specific reactions due to its unique structure. It is designed to interact with STING proteins, leading to the activation of the STING pathway. The compound demonstrates potent and consistent activity across various human STING genotypes. The major products formed from these reactions include interferon-beta (IFNβ), CXCL10, and other downstream effectors of the STING pathway .
Aplicaciones Científicas De Investigación
E7766 (disodium) has shown significant potential in scientific research, particularly in the fields of immunotherapy and cancer treatment. It has demonstrated potent antitumor activity through intratumoral and intravesical administration. The compound has been extensively studied in preclinical models, showing dose-dependent and curative activity without serious adverse effects. It has also been explored for its potential in treating BCG-unresponsive non-muscle invasive bladder cancer .
Mecanismo De Acción
The mechanism of action of E7766 (disodium) involves the activation of the STING pathway. The compound binds to dimerized STING proteins, leading to the induction of interferon-beta (IFNβ), CXCL10, and other downstream effectors. This activation results in a robust immune response, including T cell infiltration, natural killer (NK) cell activity, and antigen presentation .
Comparación Con Compuestos Similares
E7766 (disodium) is unique due to its macrocycle-bridged structure, which provides superior interactions with STING proteins compared to conventional cyclic dinucleotide STING agonists. Similar compounds include other STING agonists, such as cyclic dinucleotide STING agonists, which have shown weaker potency and substantial variability across genotypes .
Propiedades
Fórmula molecular |
C24H26F2N10Na2O8P2S2 |
|---|---|
Peso molecular |
792.6 g/mol |
InChI |
InChI=1S/C24H26F2N10O8P2S2.2Na/c25-13-17-11-5-39-46(38,48)44-18-12(6-40-45(37,47)43-17)42-24(14(18)26)36-10-34-16-20(30-8-32-22(16)36)28-4-2-1-3-27-19-15-21(31-7-29-19)35(9-33-15)23(13)41-11;;/h1-2,7-14,17-18,23-24H,3-6H2,(H,37,47)(H,38,48)(H,27,29,31)(H,28,30,32);;/b2-1+;;/t11-,12-,13-,14-,17-,18-,23-,24-,45?,46?;;/m1../s1 |
Clave InChI |
QWTXENZPIFHOGW-KHAHIFMESA-N |
SMILES isomérico |
C1/C=C/CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O[C@@H]6[C@@H](COP(=S)(O5)O)O[C@H]([C@@H]6F)N7C=NC8=C(N1)N=CN=C87)S)F.[Na].[Na] |
SMILES canónico |
C1C=CCNC2=C3C(=NC=N2)N(C=N3)C4C(C5C(O4)COP(=O)(OC6C(COP(=S)(O5)O)OC(C6F)N7C=NC8=C(N1)N=CN=C87)S)F.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


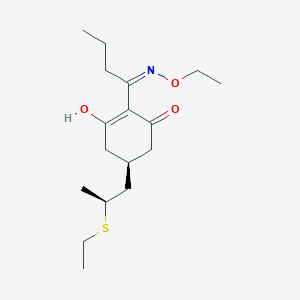
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)
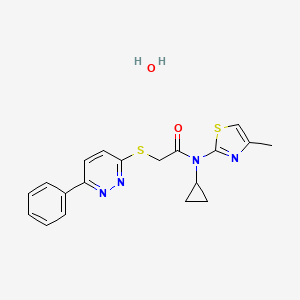
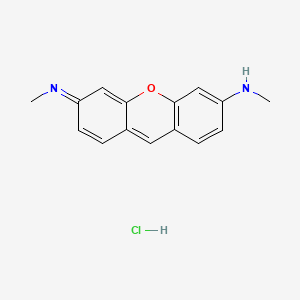
![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)

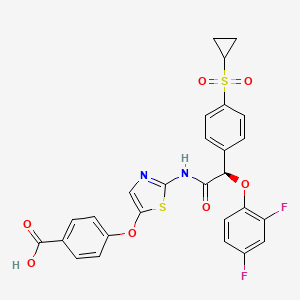
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)
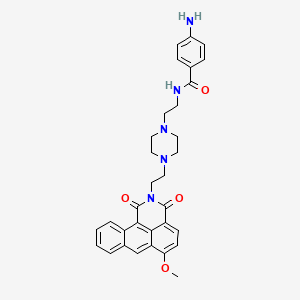
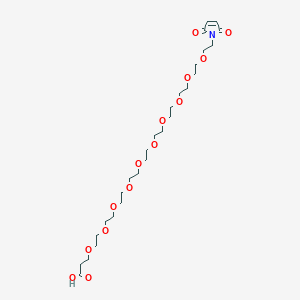
![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)
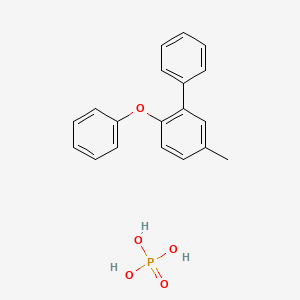

![(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B11931320.png)
